Ethyl 3-((5-methyl-2-sulfamoylphenyl)amino)-3-oxopropanoate
Description
Historical Context of Sulfonamide Compounds in Medicinal Chemistry
Sulfonamides emerged as the first systemic antibacterial agents in the 1930s, revolutionizing infectious disease treatment. The discovery of Prontosil (sulfamidochrysoidine) by Gerhard Domagk marked a pivotal milestone, demonstrating that synthetic compounds could combat bacterial infections in vivo despite lacking in vitro activity. This paradox was resolved when Prontosil was metabolized into sulfanilamide , the active moiety that inhibits bacterial dihydropteroate synthase (DHPS), a critical enzyme in folate synthesis. By competitively binding DHPS, sulfonamides deprive bacteria of tetrahydrofolate, halting DNA and RNA synthesis.
The success of early sulfonamides spurred structural diversification. Modifications to the sulfanilamide core—such as introducing heterocyclic rings or alkyl groups—yielded derivatives with varied pharmacokinetic properties and expanded therapeutic applications. For instance, sulfasalazine combined sulfapyridine with salicylic acid to target inflammatory bowel disease, while thiazide diuretics like hydrochlorothiazide repurposed sulfonamide scaffolds for hypertension management. These innovations established sulfonamides as a versatile pharmacophore, adaptable to diverse therapeutic needs.
Research Significance of Beta-Amino Acid Substituted Benzenesulfonamides
Beta-amino acid substitutions represent a strategic advancement in sulfonamide design, enhancing target specificity and metabolic stability. Unlike alpha-amino acids, beta-amino acids exhibit greater resistance to proteolytic degradation and enable conformational flexibility, which improves binding to enzyme active sites. In the context of benzenesulfonamides, beta-amino acid side chains modulate interactions with carbonic anhydrase (CA) isozymes—a family of zinc-containing enzymes implicated in pH regulation, CO~2~ hydration, and electrolyte balance.
This compound exemplifies this approach. Its beta-keto ester group (derived from ethyl 3-oxopropanoate) introduces an electrophilic carbonyl that may participate in hydrogen bonding or nucleophilic interactions with CA active sites. Meanwhile, the 5-methyl-2-sulfamoylphenyl moiety provides a rigid aromatic scaffold, optimizing π-π stacking and hydrophobic contacts. Such structural features are critical for achieving isoform selectivity, as demonstrated in recent studies where beta-amino acid-substituted benzenesulfonamides showed preferential binding to CA IX and XII—overexpressed in hypoxic tumors—over ubiquitously expressed CA I and II.
Current Research Status and Literature Review
Recent investigations into this compound have focused on its thermodynamic binding profile and crystallographic characterization. Fluorescent thermal shift assays (FTSA) and isothermal titration calorimetry (ITC) revealed dissociation constants (K~d~) in the nanomolar range for CA IX, underscoring high affinity. X-ray crystallography further elucidated its binding mode: the sulfamoyl group coordinates the catalytic zinc ion, while the beta-keto ester extends into a hydrophobic subpocket lined by residues Val-121 and Leu-198 (CA IX numbering).
Comparative studies highlight the compound’s selectivity. For example, replacing the beta-keto ester with gamma-amino acid chains reduced CA IX affinity by 15-fold, emphasizing the steric and electronic constraints of the active site. Additionally, in silico docking simulations predict that the 5-methyl group mitigates off-target interactions with CA II by introducing steric hindrance, a hypothesis supported by mutagenesis studies.
Structural Classification within Sulfonamide Research Framework
This compound belongs to the beta-amino acid-substituted benzenesulfonamide subclass, distinguished by its hybrid architecture:
| Structural Feature | Role in Sulfonamide Design |
|---|---|
| Benzenesulfonamide core | Zinc-binding motif for CA inhibition |
| Beta-keto ester side chain | Enhances solubility and metabolic stability |
| 5-Methyl substitution | Improves isoform selectivity (CA IX/XII) |
| Aromatic amino linkage | Stabilizes π-π interactions with active site |
This classification aligns with trends in CA inhibitor development, where modular design strategies combine zinc-binding groups (e.g., sulfonamides) with tail regions that exploit isoform-specific surface topology. The compound’s beta-amino acid component further differentiates it from classical sulfonamides, offering a template for next-generation inhibitors with reduced off-target effects.
Properties
IUPAC Name |
ethyl 3-(5-methyl-2-sulfamoylanilino)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-3-19-12(16)7-11(15)14-9-6-8(2)4-5-10(9)20(13,17)18/h4-6H,3,7H2,1-2H3,(H,14,15)(H2,13,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUPOAIUNXNVCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=C(C=CC(=C1)C)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((5-methyl-2-sulfamoylphenyl)amino)-3-oxopropanoate typically involves multi-step organic reactions. One common method includes the reaction of 5-methyl-2-sulfamoylaniline with ethyl acetoacetate under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize efficiency and minimize costs. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((5-methyl-2-sulfamoylphenyl)amino)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-((5-methyl-2-sulfamoylphenyl)amino)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-((5-methyl-2-sulfamoylphenyl)amino)-3-oxopropanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways by binding to active sites or altering the conformation of proteins. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of β-keto esters are highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-withdrawing groups (e.g., nitro , sulfamoyl ) increase electrophilicity, enhancing reactivity in nucleophilic substitutions or enzyme inhibition.
- Electron-donating groups (e.g., methoxy , methyl ) improve solubility and stability.
- Heterocyclic substituents (e.g., pyridine , indole ) expand biological targeting, such as anticancer or neuroprotective effects.
Biological Activity
Ethyl 3-((5-methyl-2-sulfamoylphenyl)amino)-3-oxopropanoate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
The compound features a sulfonamide moiety linked to a phenyl group, which is known to enhance biological activity in various analogs. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with key cellular pathways involved in cancer progression.
- CDK Inhibition : Similar compounds have shown that sulfonamide groups can enhance the inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, a related study indicated that derivatives with sulfonamide groups exhibited significant anti-proliferative activity by inhibiting CDK9, leading to apoptosis in pancreatic cancer cells .
- Apoptosis Induction : The compound may induce apoptosis through the downregulation of anti-apoptotic proteins like Mcl-1 and c-Myc, as observed in studies involving similar chemical structures .
Biological Activity Data
The following table summarizes the IC50 values (concentration required to inhibit 50% of cell viability) for this compound and related compounds against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | AsPC-1 | TBD |
| This compound | BxPC-3 | TBD |
| This compound | PANC-1 | TBD |
| Related Compound 1 | AsPC-1 | 2.598 ± 0.997 |
| Related Compound 1 | BxPC-3 | 0.409 ± 0.060 |
| Related Compound 1 | PANC-1 | 3.679 ± 2.499 |
Case Studies
Several studies have investigated the biological activity of related compounds:
- CDK9 Inhibition : A study on pyrrolo[2,3-d]pyrimidine derivatives demonstrated that compounds with a similar sulfonamide structure significantly inhibited CDK9, leading to reduced proliferation in pancreatic ductal adenocarcinoma (PDAC) models .
- Anticancer Activity : Another study highlighted novel diarylpyrazole compounds that exhibited promising anticancer properties through similar mechanisms involving apoptosis induction and cell cycle arrest .
Q & A
Q. What are the typical synthetic routes for Ethyl 3-((5-methyl-2-sulfamoylphenyl)amino)-3-oxopropanoate?
The compound can be synthesized via a multi-step approach:
- Step 1: Condensation of 5-methyl-2-sulfamoylaniline with ethyl 3-chloro-3-oxopropanoate in the presence of a base (e.g., triethylamine) to form the amide bond .
- Step 2: Bromination or fluorination at the β-keto position using reagents like Selectfluor® or NaOtBu/ZnCl₂, as demonstrated for analogous structures .
- Purification: Flash chromatography (e.g., n-heptane/EtOAc gradients) or recrystallization . Key parameters: Reaction temperature (reflux conditions), stoichiometric ratios of reagents, and inert atmosphere to prevent hydrolysis.
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of analytical techniques:
- HPLC-MS: For assessing purity and quantifying metabolites (e.g., LC-MS with ESI+ mode, C18 columns, and acetonitrile/water gradients) .
- NMR Spectroscopy: ^1H and ^13C NMR to confirm regiochemistry and functional groups. For example, look for characteristic shifts:
- β-keto ester carbonyl: ~165–170 ppm in ^13C NMR .
- Sulfamoyl NH protons: Broad singlet at ~6.5–7.5 ppm in ^1H NMR .
- Elemental Analysis: Verify C, H, N, S content to confirm stoichiometry.
Q. What in vitro models are suitable for evaluating its biological activity?
- Enzyme Inhibition Assays: Acetylcholinesterase (AChE) inhibition studies using Ellman’s method, as validated for structurally related acetylcholinesterase inhibitors .
- Metabolite Profiling: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess anticancer potential .
Advanced Research Questions
Q. How can regioselectivity challenges during β-keto functionalization be addressed?
Competing bromination/fluorination at the α- vs. β-position of the keto-ester can arise. Mitigation strategies include:
- Catalyst Optimization: Use ZnCl₂ to favor β-site reactivity, as shown in Selectfluor®-mediated fluorination .
- Steric Effects: Introduce bulky substituents (e.g., tert-butyl groups) to block undesired sites .
- Kinetic Control: Conduct reactions at low temperatures (-40°C) to stabilize transition states .
Q. How should contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved?
Discrepancies may stem from tautomerism, impurities, or stereochemical ambiguity. Approaches:
- Variable Temperature NMR: Identify tautomeric equilibria (e.g., keto-enol shifts) by analyzing spectra at 25°C vs. −40°C .
- 2D NMR Techniques: HSQC and HMBC to confirm coupling between protons and carbons, resolving overlapping signals .
- X-ray Crystallography: Definitive structural confirmation, though challenging for low-melting-point oils .
Q. What computational methods support the design of derivatives with enhanced activity?
- Molecular Docking: Use software like AutoDock Vina to predict binding affinities for the sulfamoyl group with AChE active sites .
- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC₅₀ values from enzyme assays .
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic reactions .
Methodological Challenges and Solutions
Q. How can reaction yields be improved during scale-up synthesis?
- Continuous Flow Systems: Enhance efficiency for esterification or amidation steps, reducing side-product formation .
- Catalyst Recycling: Immobilize triethylamine on silica gel for reuse in condensation reactions .
- In Situ Monitoring: Employ PAT (Process Analytical Technology) tools like FTIR to track reaction progress and optimize endpoint .
Q. What strategies validate bioanalytical methods for this compound in complex matrices?
Follow ICH M10 guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
